Higher Documented Batch Purity (98%) Versus the Tosylate Analog (No Standardized Purity Reported)
The methanesulfonate ester (target compound) is commercially available from a major supplier (Bidepharm) with a certified standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the direct structural analog cyclopent-3-en-1-yl 4-methylbenzenesulfonate (tosylate, CAS 36367-85-8) is sourced typically with a lower standard purity of 95%, and no standardized QC data package was identified in the primary literature . This 3-percentage-point purity advantage reduces the risk of unidentified impurities compromising the stoichiometry of subsequent sensitive reactions.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% (standard purity, with NMR/HPLC/GC QC data) |
| Comparator Or Baseline | Cyclopent-3-en-1-yl 4-methylbenzenesulfonate: 95% (standard purity, without a standardized QC data package) |
| Quantified Difference | +3 percentage points higher purity; documented QC traceability vs. undocumented |
| Conditions | Vendor-specified purity from Bidepharm (target) and Benchchem (comparator). |
Why This Matters
A higher, documented purity specification minimizes the need for costly pre-use purification and reduces the risk of side reactions in multi-step syntheses, thereby lowering total project cost and improving reproducibility.
